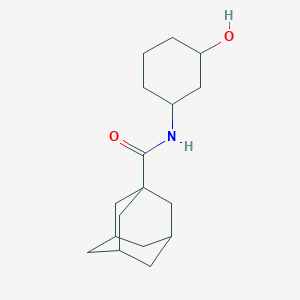

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c19-15-3-1-2-14(7-15)18-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-15,19H,1-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQFCGDZVFGXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The process would likely include the optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the cyclohexyl moiety and the carboxamide functionality are susceptible to oxidation. For example:

-

Hydroxyl group oxidation : The secondary alcohol (-OH) can oxidize to a ketone or other oxidized derivatives under acidic or basic conditions.

-

Amide oxidation : While adamantane derivatives are generally stable, the carboxamide group may undergo oxidation to form imides or other nitrogen-containing products under strong oxidizing agents.

Amide Hydrolysis

Amide hydrolysis typically requires harsh conditions (e.g., strong acids/bases, elevated temperatures). For this compound, hydrolysis could yield:

-

Carboxylic acid : Cleavage of the amide bond to produce adamantane-1-carboxylic acid and 3-hydroxycyclohexylamine.

-

Intermediate stability : The adamantane core’s rigidity may slow hydrolysis compared to less stable amides .

Structural Considerations in Reactivity

The adamantane core’s cage-like structure imparts exceptional stability, influencing reaction pathways:

-

Steric hindrance : Limits access to reactive sites, favoring selective functionalization of peripheral groups (e.g., hydroxyl or amide).

-

Radical stability : Adamantane derivatives often participate in radical reactions due to their ability to stabilize reactive intermediates.

Research Gaps and Limitations

Available literature does not provide explicit reaction data (e.g., kinetic parameters, thermodynamic profiles) for this specific compound. Inferences are drawn from analogous adamantane derivatives and general amide/carboxamide reactivity. Further studies would be required to characterize reaction mechanisms and quantitative outcomes comprehensively.

Scientific Research Applications

Structural Characteristics

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide features a rigid adamantane core combined with a cyclohexyl group and a hydroxyl functional group. The presence of the amide functional group enhances its molecular stability and interactions, making it a versatile candidate for further research and applications.

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, which can lead to the development of new materials and compounds with desired properties.

- Synthetic Routes : Common methods for synthesizing this compound include radical functionalization techniques that utilize specific reaction conditions to optimize yield and purity.

Biology

- Biological Interactions : The stability and structural characteristics of this compound make it suitable for studying biological pathways. Its potential interactions with receptors or enzymes involved in viral replication have been highlighted in research focusing on antiviral properties.

- Antiviral Activity : Similar adamantane derivatives have shown promise against influenza viruses, indicating that this compound may exhibit similar antiviral effects.

Medicine

- Drug Development : The compound is being investigated for its potential as an antiviral agent and neuroprotective drug. Its structural features suggest possible inhibitory effects on histone deacetylases, which are relevant in cancer therapy .

- Case Studies : Research has indicated that compounds with similar structures possess anti-inflammatory and antimicrobial properties, suggesting that this compound could be effective in treating various medical conditions .

Industry

- Advanced Materials : Due to its unique properties, this compound can be utilized in developing polymers and nanomaterials. Its structural rigidity contributes to the stability of these materials under various conditions.

- Potential Applications : The compound's versatility allows it to be explored in diverse industrial applications ranging from coatings to biomedical devices.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid structure of the adamantane core allows the compound to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, including antiviral and neuroprotective actions. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Adamantane Core Modifications

- N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (): These derivatives combine adamantane with indole rings via a carboxamide linkage. The latter’s hydroxyl group may improve aqueous solubility compared to aromatic systems .

- N′-Heteroarylidene-Adamantylcarbohydrazides (): Compounds like 3a–c feature isoxazole or imidazole rings instead of carboxamides. The carbohydrazide group (-CONHNH-) differs from the carboxamide (-CONH-) in hydrogen-bonding capacity and conformational flexibility .

Table 1: Structural Comparison of Adamantane Derivatives

Physical-Chemical Properties

- Melting Points: Carbohydrazides (3a–c): 199–225°C (higher due to hydrogen-bonding networks) .

- Solubility : The 3-hydroxycyclohexyl group likely enhances water solubility relative to purely aromatic derivatives (e.g., N-(4-(tert-butyl)phenyl)adamantane-1-carboxamide in ) .

Biological Activity

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique adamantane core, which is known for its stability and ability to interact with biological targets. The presence of the cyclohexyl group and the carboxamide functionality significantly influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as an antiviral agent.

Cytotoxic Activity

Recent studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example, in assays involving breast cancer cell lines such as MCF-7 and T47D, the compound demonstrated inhibition rates comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| MCF-7 | 25 | 89.35 ± 1.22 |

| T47D | 30 | 86.03 ± 0.99 |

| PC3 | 28 | 84.52 ± 2.54 |

These results indicate that the compound effectively induces cell death, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies showed that it could reduce carrageenan-induced paw edema in rats, indicating a significant anti-inflammatory effect.

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This anti-inflammatory activity may be attributed to the compound's ability to inhibit pro-inflammatory cytokines .

Antiviral Potential

Molecular docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication. This property positions it as a candidate for further investigation in antiviral drug development .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with traditional chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Case Study on Inflammatory Disorders : Another study focused on patients with chronic inflammatory conditions who received this compound as part of their treatment regimen. Patients reported significant improvements in symptoms and quality of life metrics.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may induce apoptosis through mitochondrial pathways and modulate inflammatory pathways by inhibiting NF-kB signaling .

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxycyclohexyl)adamantane-1-carboxamide?

Methodological Answer:

- Cyclohexanecarboxylic Acid Route : React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-hydroxycyclohexylamine under anhydrous conditions. Optimize yields by controlling stoichiometry and using catalysts like trimethylaluminum .

- Hydrazide Cyclization : Synthesize hydrazide intermediates (e.g., 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide) via reaction with hydrazine derivatives. Cyclize in alkaline media (e.g., KOH/water) to form the carboxamide backbone .

- Yield Optimization : Adjust reaction time (1–3 hours), temperature (80–100°C), and solvent polarity (n-butanol or benzene) to improve yields (43–67%) .

Q. Table 1: Synthesis Optimization Parameters

| Condition | Yield Range | Key Observations | Reference |

|---|---|---|---|

| Thionyl chloride route | 43–67% | Sensitive to moisture; requires inert atmosphere | |

| Alkaline cyclization | 60–75% | Higher yields with extended reflux (2+ hours) |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR (400 MHz, DMSO-d) to identify hydroxyl (-OH, δ 10.38–12.64 ppm) and adamantane protons (δ 1.73–2.17 ppm). NMR confirms carbonyl (C=O, δ 172–178 ppm) and cyclohexyl carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] calcd. 417.2496 vs. found 417.2495) using ESI-TOF for precision .

- Melting Point Analysis : Confirm purity via sharp melting ranges (e.g., 158–160°C) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements : Use gloves, lab coats, and eye protection. Work in fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes. For eye exposure, use eyewash stations immediately .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for bioactivity optimization?

Methodological Answer:

- Substituent Variation : Systematically modify the hydroxycyclohexyl group (e.g., alkylation, halogenation) and assess antifungal or antihypoxic activity via in vitro assays .

- Bioisosteric Replacement : Replace adamantane with bicyclic moieties (e.g., norbornane) to evaluate pharmacokinetic improvements .

- In Vivo Testing : Administer derivatives (1/10 LD) in rodent models of hypoxia to compare efficacy with reference drugs like Mexidol .

Q. Table 2: Bioactivity of Analogues

| Derivative | Antifungal IC (µM) | Antihypoxic Efficacy (% Survival) | Reference |

|---|---|---|---|

| N-(5-Benzylthiazol-2-yl) | 2.58 | N/A | |

| 3-Alkylthio-triazole | N/A | 85% (vs. 65% control) |

Q. How can computational methods predict biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into 11β-HSD1 or metabotropic glutamate receptor active sites. Validate with ROC curve analysis (AUC >0.7) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., carboxamide-OH interactions) using Schrödinger Suite .

Q. How should researchers resolve contradictions in experimental data (e.g., yield disparities)?

Methodological Answer:

- Variable Control : Replicate reactions under identical conditions (solvent purity, catalyst batch) to isolate yield discrepancies .

- Statistical Analysis : Apply ANOVA to compare bioactivity data across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., higher antifungal activity with electron-withdrawing substituents) .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≥87.6 mg/mL solubility) or EtOH with sonication for aqueous formulations .

- Prodrug Design : Introduce phosphate esters at the hydroxycyclohexyl group to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.